molecular formula C24H17F2N3O B2891798 3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1190015-05-4

3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2891798
CAS RN: 1190015-05-4
M. Wt: 401.417
InChI Key: YNEFFKWIYRUWER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of a pyrimido[5,4-b]indol-4(5H)-one core, with benzyl and fluoro substituents. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The benzyl and fluoro groups could potentially be involved in various substitution or addition reactions. The pyrimidoindole core might also participate in a range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Hepatitis B Virus Inhibition

A novel compound, closely related to the specified chemical, has been synthesized and analyzed for its potential as a hepatitis B virus (HBV) inhibitor. The study involved the development of the compound's synthesis route, its electronic and spatial structure investigation, and the assessment of its biological activity. X-ray crystal analysis confirmed its molecular structure, while Hirshfeld surface analysis explored intermolecular interactions. Molecular docking studies identified this compound as a promising new HBV inhibitor, demonstrating in vitro nanomolar inhibitory activity against the virus (Ivashchenko et al., 2019).

Organic Solar Cells

Research on benzyl and fluorinated benzyl side chains, including structures closely related to the specified compound, has highlighted their applications in organic solar cells. The study focused on synthesizing and characterizing N-annulated perylene diimide dimers with benzyl-based side-chains for use as non-fullerene acceptors in polymer-based organic solar cells. This resulted in power conversion efficiencies exceeding 5.8% for devices utilizing benzyl and 4-fluorobenzyl substituted acceptors (Nazari et al., 2018).

Larvicidal Activity

A study on pyrimidine derivatives linked with morpholinophenyl showed significant larvicidal activity against mosquito larvae. This research synthesized a new series of compounds, demonstrating their potential in controlling mosquito populations, a critical aspect of public health and disease prevention efforts (Gorle et al., 2016).

Future Directions

The study of this compound could open up new avenues in various fields such as medicinal chemistry, given its complex structure and the presence of multiple functional groups. Future research could focus on synthesizing the compound and studying its properties and potential applications .

properties

IUPAC Name

3-benzyl-8-fluoro-5-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c25-18-8-6-17(7-9-18)14-29-21-11-10-19(26)12-20(21)22-23(29)24(30)28(15-27-22)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEFFKWIYRUWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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